molecular formula C18H18N2O2S B2689679 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide CAS No. 1321716-66-8

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide

Cat. No.: B2689679
CAS No.: 1321716-66-8
M. Wt: 326.41
InChI Key: LNOSZQDNBFEQRZ-HNENSFHCSA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide is a complex organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, including a methoxy group, dimethyl substitutions, and a benzamide moiety.

Preparation Methods

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core.

    Methoxylation and Methylation:

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate carbonyl compound.

    Amidation: The final step involves the reaction of the intermediate with 2-methylbenzoyl chloride to form the desired benzamide derivative.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new ylidene derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting cell membrane integrity and function.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-7-5-6-8-13(11)17(21)19-18-20(3)15-14(22-4)10-9-12(2)16(15)23-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOSZQDNBFEQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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